molecular formula C23H21N3O3S B2600086 (Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 799770-19-7

(Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No.: B2600086
CAS No.: 799770-19-7
M. Wt: 419.5
InChI Key: UOKJLQFKKHLOJB-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound featuring a thiazole ring, a cyano group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-ethoxyphenyl isothiocyanate with an appropriate α-haloketone under basic conditions.

    Vinylation: The thiazole derivative is then subjected to a Knoevenagel condensation with ethyl cyanoacetate in the presence of a base to form the vinyl group.

    Coupling with Benzoate: The final step involves coupling the vinylated thiazole with ethyl 2-aminobenzoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets. The thiazole ring and cyano group are likely to play crucial roles in binding to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminobenzoate: Shares the benzoate moiety but lacks the thiazole and cyano groups.

    4-ethoxyphenyl isothiocyanate: Contains the ethoxyphenyl group but differs in the functional groups attached.

    Thiazole derivatives: Various thiazole-containing compounds with different substituents.

Uniqueness

(Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate is unique due to its combination of a thiazole ring, a cyano group, and an ethoxyphenyl group. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-[[(Z)-2-cyano-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-3-28-18-11-9-16(10-12-18)21-15-30-22(26-21)17(13-24)14-25-20-8-6-5-7-19(20)23(27)29-4-2/h5-12,14-15,25H,3-4H2,1-2H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKJLQFKKHLOJB-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3C(=O)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3C(=O)OCC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.